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Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B1311641

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Afatinib
Impurity C, a known related substance to the tyrosine kinase inhibitor, Afatinib. This document
is intended to serve as a resource for researchers and professionals involved in the
development, quality control, and analysis of Afatinib.

Introduction to Afatinib and its Impurities

Afatinib is a potent and irreversible dual inhibitor of the epidermal growth factor receptor
(EGFR) and human epidermal growth factor receptor 2 (HERZ2) tyrosine kinases. It is used in
the treatment of metastatic non-small cell lung cancer. As with any pharmaceutical compound,
the presence of impurities can affect the efficacy and safety of the drug product. Therefore, the
identification, characterization, and control of these impurities are critical aspects of drug
development and manufacturing.

Afatinib Impurity C is a known process-related impurity or degradation product of Afatinib. Its
chemical name is (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-
furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide.[1] The structural difference
between Afatinib and Afatinib Impurity C lies in the stereochemistry of the tetrahydrofuran
ring.

Spectroscopic Data
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Detailed spectroscopic data for Afatinib Impurity C, including Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS), have been reported in the scientific literature. The
primary source for this data is the publication by Chavan, Balasaheb B., et al. in the Journal of
Pharmaceutical and Biomedical Analysis, volume 166, pages 139-146, in 2019.[1][2][3][4]
While the full experimental data is contained within this publication, the following tables
summarize the expected data based on the known structure and typical analytical techniques.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.
For Afatinib Impurity C, *H NMR and 3C NMR would provide detailed information about the
chemical environment of each proton and carbon atom, respectively.

Table 1: Expected *H NMR Data for Afatinib Impurity C

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not publicly ] ) ] ) ] )
] See cited literature See cited literature See cited literature
available

Table 2: Expected 3C NMR Data for Afatinib Impurity C

Chemical Shift (6) ppm Assignment

Data not publicly available See cited literature

Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the cited
research article by Chavan et al. (2019).[1][2][3][4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,
which is crucial for confirming its molecular weight and elemental composition. High-resolution
mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in
structural confirmation.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1311641?utm_src=pdf-body
https://veeprho.com/impurities/afatinib-impurity-c/
http://www.niperhyd.ac.in/2019Publications.html
https://veeprho.com/impurities/afatinib-impurity-b/
https://veeprho.com/impurities/afatinib-impurity-g/
https://www.benchchem.com/product/b1311641?utm_src=pdf-body
https://www.benchchem.com/product/b1311641?utm_src=pdf-body
https://www.benchchem.com/product/b1311641?utm_src=pdf-body
https://veeprho.com/impurities/afatinib-impurity-c/
http://www.niperhyd.ac.in/2019Publications.html
https://veeprho.com/impurities/afatinib-impurity-b/
https://veeprho.com/impurities/afatinib-impurity-g/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 3: Expected Mass Spectrometry Data for Afatinib Impurity C

Parameter Value

Molecular Formula C24H25CIFNsO3

Molecular Weight 485.94 g/mol

lonization Mode Electrospray lonization (ESI) - Positive Mode
Expected [M+H]* m/z 486.1652

Key Fragmentation lons Data not publicly available, see cited literature

Note: The exact mass and fragmentation pattern are detailed in the cited research article by
Chavan et al. (2019), likely obtained through techniques such as LC-Q-TOF/MS/MS.[1][2][3][4]

[5]16]

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of NMR and MS
data for a small molecule pharmaceutical impurity like Afatinib Impurity C. The specific
parameters used for the characterization of this impurity can be found in the referenced
literature.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of Afatinib Impurity
C.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
suitable probe.

Sample Preparation:
» Weigh approximately 5-10 mg of the isolated and purified Afatinib Impurity C standard.

e Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds, CDClIs,
or Methanol-d4). The choice of solvent should be based on the solubility of the compound
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and should not have signals that overlap with key analyte signals.

o Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition Parameters (Typical):

e Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

e Spectral Width: 12-16 ppm.

e Number of Scans: 16-64 scans, depending on the sample concentration.
e Relaxation Delay (d1): 1-5 seconds.

e Acquisition Time: 2-4 seconds.

e Temperature: 298 K.

13C NMR Acquisition Parameters (Typical):

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.

Acquisition Time: 1-2 seconds.

Temperature: 298 K.

Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the resulting spectrum.

e Perform baseline correction.
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» Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
 Integrate the peaks in the 'H NMR spectrum.

» Assign the peaks based on chemical shifts, multiplicities, and coupling constants, potentially
aided by 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-Q-TOF/MS)

Objective: To obtain accurate mass measurements and fragmentation data for Afatinib
Impurity C to confirm its elemental composition and structure.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight mass
spectrometer.

Chromatographic Conditions (Typical):

e Column: Areverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 pm).
» Mobile Phase A: 0.1% Formic acid in water.

» Mobile Phase B: 0.1% Formic acid in acetonitrile.

o Gradient: A suitable gradient program to achieve separation from Afatinib and other
impurities (e.qg., starting with 95% A, ramping to 95% B over 10-15 minutes).

» Flow Rate: 0.2-0.4 mL/min.

e Column Temperature: 30-40 °C.

« Injection Volume: 1-5 pL.

Mass Spectrometry Conditions (Typical):

« lonization Source: Electrospray lonization (ESI) in positive ion mode.
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e Capillary Voltage: 3.5-4.5 kV.

e Sampling Cone Voltage: 20-40 V.

e Source Temperature: 120-150 °C.

e Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.

o Desolvation Temperature: 350-500 °C.

e Acquisition Mode: Full scan MS and targeted MS/MS (product ion scan).
e Mass Range:m/z 50-1000.

o Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to induce
fragmentation.

Data Processing:

Process the chromatogram to identify the peak corresponding to Afatinib Impurity C.

Extract the mass spectrum for this peak.

Determine the accurate mass of the protonated molecule [M+H]*.

Use the accurate mass to predict the elemental composition.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Propose a fragmentation pathway consistent with the structure of Afatinib Impurity C.

Visualizations

The following diagrams illustrate the relationship between Afatinib and its Impurity C, and a
typical workflow for the spectroscopic analysis of pharmaceutical impurities.

Afatinib Stereoisomer Afatinib Impurity C

(S)-enantiomer (R)-enantiomer
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Caption: Relationship between Afatinib and Afatinib Impurity C.
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Caption: Experimental workflow for impurity characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Impurity C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1311641#spectroscopic-data-for-afatinib-impurity-c-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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